molecular formula C20H15F3N4O2 B605948 BAY-677 CAS No. 2117404-84-7

BAY-677

Cat. No.: B605948
CAS No.: 2117404-84-7
M. Wt: 400.4 g/mol
InChI Key: PGIVGIFOWOVINL-SFHVURJKSA-N
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Description

BAY-677 is a chemical compound known for its role as an inactive control for BAY-678, a potent and selective inhibitor of human neutrophil elastase (HNE). This compound is characterized by its molecular formula C20H15F3N4O2 and a molecular weight of 400.35 g/mol . It is primarily used in scientific research to study the effects of BAY-678 by serving as a control .

Preparation Methods

The synthesis of BAY-677 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using advanced organic chemistry techniques, ensuring high purity and yield .

Chemical Reactions Analysis

BAY-677, being an inactive control, does not undergo significant chemical reactions under normal conditions. it is structurally similar to BAY-678, which undergoes various reactions such as oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and catalysts that facilitate the reactions .

Scientific Research Applications

BAY-677 is extensively used in scientific research as a control compound to study the effects of BAY-678. Its applications span across various fields:

    Chemistry: Used to understand the inhibitory mechanisms of HNE and to develop new inhibitors.

    Biology: Helps in studying the role of HNE in various biological processes and diseases.

    Medicine: Aids in the development of therapeutic agents targeting HNE for treating pulmonary diseases and other conditions.

    Industry: Utilized in the development of new chemical probes and drug discovery

Comparison with Similar Compounds

BAY-677 is unique in its role as an inactive control for BAY-678. Similar compounds include:

This compound’s uniqueness lies in its use as a control compound, which is essential for validating the effects of BAY-678 in various experimental setups.

Properties

IUPAC Name

5-[(6S)-5-acetyl-4-methyl-2-oxo-3-[3-(trifluoromethyl)phenyl]-1,6-dihydropyrimidin-6-yl]pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4O2/c1-11-17(12(2)28)18(13-6-7-15(9-24)25-10-13)26-19(29)27(11)16-5-3-4-14(8-16)20(21,22)23/h3-8,10,18H,1-2H3,(H,26,29)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIVGIFOWOVINL-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1C2=CC=CC(=C2)C(F)(F)F)C3=CN=C(C=C3)C#N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([C@@H](NC(=O)N1C2=CC=CC(=C2)C(F)(F)F)C3=CN=C(C=C3)C#N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2117404-84-7
Record name BAY-677
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2117404847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BAY-677
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RWG27AN5N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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